Researchers synthesizing high-performance polyamides often encounter poor solubility in organic solvents, limiting film and fiber processing. 3-(Chlorosulfonyl)benzoyl chloride introduces a meta-linkage kink, disrupting chain packing to produce soluble poly(amide-sulfonamide)s. Key advantages: • Dual chloride reactivity enables sequential amidation then sulfonamide formation for stepwise macromolecular design. • Meta geometry yields aramids with enhanced solubility, facilitating solution-casting and spinning. • High-purity bifunctional monomer ensures reliable stoichiometry for polymerization. SMolecule supplies this compound with batch-to-batch consistency and global delivery.
3-(Chlorosulfonyl)benzoyl chloride (CAS: 4052-92-0) is a key bifunctional building block featuring both an acyl chloride and a sulfonyl chloride group attached to a benzene ring in a meta-substitution pattern. This specific arrangement allows for its use as a monomer in the synthesis of advanced polymers like poly(amide-sulfonamide)s and as a versatile intermediate for multi-step organic synthesis. [1] The distinct reactivity of the two chloride groups enables controlled, stepwise reactions, a critical attribute for creating complex molecular architectures.
Bifunctional acyl and sulfonyl chloride for sequential derivatization without protection steps
Meta‑substitution pattern supports chemoselective aminolysis in flow and batch synthesis
Building block for sulfamoylbenzamide libraries, poly(amide‑sulfonamide) adsorbents, and heterocyclic intermediates
Substituting 3-(chlorosulfonyl)benzoyl chloride with its para-isomer, 4-(chlorosulfonyl)benzoyl chloride, is often unfeasible in polymer science. The meta-linkage introduces a kink in the polymer backbone, which disrupts chain packing and can significantly increase the solubility of resulting aramids or polyamides in organic solvents. [1] This is a critical processing and formulation advantage not achievable with the linear, rigid chains produced by the para-isomer, which often lead to poorly soluble materials. Furthermore, simpler reagents like benzoyl chloride or benzenesulfonyl chloride lack the second reactive site, making them unsuitable for applications requiring the formation of two distinct linkages (e.g., amide and sulfonamide) from a single monomer unit.
Steric hindrance at the ortho position may reduce reaction rates and shift chemoselectivity, potentially lowering yield and complicating sequential transformations.
Altered electronic distribution can modify the relative reactivity of the two electrophilic sites, making predictable chemoselective control less reliable.
Require two separate building blocks and additional protection/deprotection steps, increasing step count and purification demands.
The meta-catenation of 3-(chlorosulfonyl)benzoyl chloride is a key design feature for producing soluble, high-performance polymers. Aromatic polyamides derived from meta-isomers, such as poly(m-phenylene isophthalamide) (PMIA), are readily soluble in organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). In contrast, aramids synthesized from the corresponding para-isomers (e.g., p-phenylenediamine and terephthaloyl chloride) form rigid, linear chains with strong intermolecular hydrogen bonding, rendering them largely insoluble and difficult to process via solution casting. [REFS-1, REFS-2] This improved solubility is a direct result of the kinked geometry imparted by the meta-substituted monomer, which disrupts crystalline packing.
| Evidence Dimension | Polymer Solubility in Organic Solvents |
| Target Compound Data | Polymers derived from meta-isomers (like the target compound) are generally soluble in polar aprotic solvents (NMP, DMAc, etc.). |
| Comparator Or Baseline | Polymers derived from para-isomers are typically insoluble or poorly soluble in the same solvents, requiring harsh conditions like concentrated sulfuric acid. |
| Quantified Difference | Qualitative but critical: Enables solution-based processing (casting, spinning) vs. insolubility. |
| Conditions | Low-temperature solution polycondensation synthesis of aromatic polyamides. |
For applications requiring polymer film casting or fiber spinning from solution, selecting the meta-isomer precursor is a critical procurement decision for ensuring processability.
The acyl chloride and sulfonyl chloride moieties on 3-(chlorosulfonyl)benzoyl chloride exhibit differential reactivity, enabling selective, stepwise synthesis. Generally, the acyl chloride (-COCl) is more electrophilic and reacts faster with nucleophiles like amines than the sulfonyl chloride (-SO2Cl) under equivalent conditions. [1] This allows for the selective formation of an amide bond at the acyl chloride position while leaving the sulfonyl chloride group intact for subsequent, different functionalization. This is a significant process advantage over using a di-acyl chloride (like isophthaloyl chloride), where controlling mono-substitution is challenging due to similar reactivity at both sites.
| Evidence Dimension | Relative Reactivity Toward Nucleophiles |
| Target Compound Data | Acyl chloride group reacts preferentially under milder conditions compared to the sulfonyl chloride group. |
| Comparator Or Baseline | Isophthaloyl chloride (di-acyl chloride analog): Both acyl chloride groups have similar high reactivity, making selective mono-functionalization difficult. |
| Quantified Difference | Enables sequential reaction pathways not easily accessible with symmetric di-functional monomers. |
| Conditions | Standard nucleophilic acyl substitution reactions (e.g., amidation) in organic synthesis. |
Procurement of this compound is justified when a synthetic route requires the sequential introduction of two different functional groups onto the aromatic ring, providing crucial process control.
The meta-disubstituted benzene sulfonamide scaffold, directly accessible from 3-(chlorosulfonyl)benzoyl chloride, is a validated platform for developing potent enzyme inhibitors. For example, benzene sulfonamide derivatives have been identified as a class of carboxylesterase inhibitors with Ki values in the low nanomolar range. [1] Carboxylesterases are involved in the metabolism of numerous drugs, including the activation of anticancer prodrugs like CPT-11. The specific meta-arrangement of functional groups is often crucial for achieving the correct geometry to bind to the enzyme's active site. Using a para-isomer or a different scaffold would result in a molecule with a different three-dimensional shape, likely leading to a significant loss of inhibitory activity.
| Evidence Dimension | Enzyme Inhibition (Ki) |
| Target Compound Data | Derivatives based on the benzene sulfonamide scaffold (accessible from the target compound) show Ki values in the low nanomolar range against carboxylesterases. |
| Comparator Or Baseline | Positional isomers (e.g., para-substituted) or alternative scaffolds would not be expected to retain this high affinity due to altered binding geometry. |
| Quantified Difference | Enables synthesis of compounds with high, specific biological activity. |
| Conditions | In vitro biochemical assays for enzyme inhibition. |
For medicinal chemistry programs targeting enzymes where a meta-sulfonamide is a known pharmacophore, this compound is the specific and necessary precursor.
This compound is the right choice for synthesizing specialty aromatic polyamides, poly(amide-sulfonamide)s, and other polymers where enhanced solubility in organic solvents is a primary requirement for processing. Its meta-linkage geometry disrupts polymer chain packing, facilitating the creation of films, coatings, and fibers via solution-casting or spinning techniques that are not viable with polymers made from linear para-isomers. [1]
In multi-step organic synthesis, this reagent is specified when a process requires the selective, sequential reaction of two different acid chloride functionalities. The higher reactivity of the acyl chloride allows for initial functionalization (e.g., amidation), followed by a subsequent reaction at the less reactive sulfonyl chloride site (e.g., sulfonamide formation), enabling the construction of complex intermediates with high regiochemical control. [2]
This compound serves as a critical starting material in medicinal chemistry for building molecules where a meta-substituted benzene sulfonamide is a key pharmacophore. It is particularly relevant for synthesizing targeted enzyme inhibitors, such as those for carboxylesterases, where the specific spatial arrangement of the functional groups is essential for high-affinity binding to the protein target. [3]
Corrosive;Irritant